molecular formula C5H12O2Si B103025 Dimethoxymethylvinylsilane CAS No. 16753-62-1

Dimethoxymethylvinylsilane

Cat. No.: B103025
CAS No.: 16753-62-1
M. Wt: 132.23 g/mol
InChI Key: ZLNAFSPCNATQPQ-UHFFFAOYSA-N
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Description

Dimethoxymethylvinylsilane is a useful research compound. Its molecular formula is C5H12O2Si and its molecular weight is 132.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Vinylmethyldimethoxysilane, also known as Dimethoxymethylvinylsilane or Dimethoxy(methyl)(vinyl)silane, is primarily used as a chemical intermediate . Its primary targets are the reactants in the chemical reactions where it is used as an intermediate.

Mode of Action

The compound interacts with its targets through chemical reactions. It is often used in the synthesis of polymethylvinylborosiloxanes (PMVBs) by direct polycondensation . The vinyl group in the compound can participate in addition reactions, while the methoxy groups can undergo hydrolysis and condensation reactions.

Biochemical Pathways

Instead, it plays a crucial role in the synthesis of other compounds, such as PMVBs , which may have various applications in different fields.

Pharmacokinetics

Its physical properties such as boiling point (106 °c) and density (0.884 g/mL at 25 °C) can influence its behavior in a chemical environment.

Result of Action

The primary result of Vinylmethyldimethoxysilane’s action is the formation of new compounds through chemical reactions. For example, it can be used to synthesize PMVBs . The exact molecular and cellular effects would depend on the specific compounds that are synthesized using Vinylmethyldimethoxysilane as an intermediate.

Action Environment

The action, efficacy, and stability of Vinylmethyldimethoxysilane can be influenced by various environmental factors. For instance, it is a highly flammable liquid , and its reactions should be carried out away from heat, sparks, open flames, and hot surfaces . It should be stored in a cool place . Moreover, it should be handled with appropriate protective equipment due to its potential to cause skin and eye irritation .

Properties

IUPAC Name

ethenyl-dimethoxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2Si/c1-5-8(4,6-2)7-3/h5H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNAFSPCNATQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57620-02-7
Record name Silane, ethenyldimethoxymethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57620-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70894357
Record name Vinylmethyldimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70894357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Silane, ethenyldimethoxymethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

16753-62-1
Record name Vinylmethyldimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16753-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, ethenyldimethoxymethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016753621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, ethenyldimethoxymethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Vinylmethyldimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70894357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethoxymethylvinylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.090
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethoxymethylvinylsilane
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Dimethoxymethylvinylsilane
Customer
Q & A

Q1: What is Vinylmethyldimethoxysilane (Vinylmethyldimethoxysilane) primarily used for in the context of the provided research?

A1: Vinylmethyldimethoxysilane (Vinylmethyldimethoxysilane) is primarily utilized as a precursor for synthesizing various materials, particularly aerogels. Its structure, containing both vinyl and alkoxysilane groups, allows for unique double-cross-linking capabilities, leading to desirable properties in the resulting materials. [, , , , ]

Q2: How does Vinylmethyldimethoxysilane contribute to the formation of aerogels, and what makes these aerogels unique?

A2: Vinylmethyldimethoxysilane undergoes a two-step process to form aerogels. First, radical polymerization occurs through the vinyl group, creating polymer chains. Subsequently, hydrolysis and polycondensation of the alkoxysilane groups form a siloxane network, effectively cross-linking the polymer chains. [, ] This double-cross-linking results in aerogels with a unique combination of properties: transparency, high flexibility, supercompressibility, excellent machinability, and superior thermal insulation. [, , ]

Q3: Can you elaborate on the mechanical properties of aerogels derived from Vinylmethyldimethoxysilane and how the precursor influences these properties?

A3: Vinylmethyldimethoxysilane-derived aerogels exhibit remarkable flexibility, supercompressibility, and bendability. [, , , ] These characteristics stem from the unique double-cross-linked structure, where the flexible hydrocarbon chains from the polymerized vinyl groups contribute to the material's elasticity, while the siloxane network provides structural integrity. [, , ] Research suggests that a lower crosslinking degree in the aerogel skeleton, influenced by the precursor structure and synthesis conditions, can further enhance the elastic properties. []

Q4: What role does Vinylmethyldimethoxysilane play in enhancing the thermal insulation properties of the resulting aerogels?

A4: Aerogels derived from Vinylmethyldimethoxysilane exhibit excellent thermal insulation properties, achieving remarkably low thermal conductivity values (λ = 14.5–16.4 mW m−1 K−1). [] The porous structure of the aerogels, combined with the low thermal conductivity of both the siloxane network and the trapped air within the pores, contributes significantly to this insulation capacity. [, ]

Q5: How does the structure of Vinylmethyldimethoxysilane compare to other silicon-based precursors used in aerogel synthesis, and how do these differences impact the final material properties?

A5: Unlike tetraethoxysilane (TEOS) which forms a purely inorganic siloxane network, Vinylmethyldimethoxysilane introduces organic components through its polymerized vinyl groups. [] This organic-inorganic hybrid nature contributes to the enhanced flexibility and elasticity observed in Vinylmethyldimethoxysilane-derived aerogels compared to those made with TEOS. [] Similarly, using Vinylmethyldimethoxysilane instead of methyltrimethoxysilane (MTMS) leads to a higher degree of organic content in the aerogel, further influencing the balance between mechanical and thermal properties. []

Q6: Has Vinylmethyldimethoxysilane been explored for applications beyond aerogel synthesis?

A6: Yes, Vinylmethyldimethoxysilane has been investigated for applications beyond aerogel synthesis. For example, it has been used as a surface modifier for silica reinforcing fillers in elastomeric composites. [] The silane functionality enables covalent bonding to the silica surface, while the vinyl group can participate in crosslinking with the elastomer matrix, leading to improved mechanical properties. []

Q7: Can Vinylmethyldimethoxysilane be used to create superamphiphobic materials, and if so, what advantages do these materials offer?

A7: Research demonstrates the successful synthesis of a superamphiphobic macroporous silicone monolith using a combination of Vinylmethyldimethoxysilane and vinyltrimethoxysilane (VTMS). [] This marshmallow-like material exhibits both superhydrophobicity and oleophobicity, attributed to the low surface energy and rough microstructures created by the combination of silanes. [] This superamphiphobicity makes the material promising for applications like oil-water separation and solid-phase extraction media. []

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